

Spectroscopic Analysis of (-)-Corey Lactone Benzoate: A Technical Guide

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Compound of Interest

Compound Name: (-)-Corey lactone benzoate

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An in-depth examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of the pivotal synthetic intermediate, **(-)-Corey lactone benzoate**.

This technical guide provides a comprehensive overview of the spectroscopic data for **(-)-Corey lactone benzoate**, a key chiral building block in the synthesis of prostaglandins and their analogues. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the characteristic NMR and IR spectral data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The structural elucidation of **(-)-Corey lactone benzoate**, formally known as (3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, relies heavily on spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data.

Table 1: ¹H NMR Spectroscopic Data for **(-)-Corey Lactone Benzoate**.^[1]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.08 - 8.05	m	2H, Ar-H	
7.61 - 7.57	m	1H, Ar-H	
7.48 - 7.44	m	2H, Ar-H	
5.38	q	5.5	1H, H-5
5.06	t	8.8	1H, H-6a
3.84	dd	11.0, 4.0	1H, -CH ₂ OH
3.73	dd	11.0, 6.8	1H, -CH ₂ OH
2.95 - 2.89	m	1H, H-3a	1H, H-3
2.82	dd	17.6, 8.8	
2.60 - 2.53	m	1H, H-4	
2.49	d	17.6	1H, H-3
1.83	br s	1H, -OH	

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (-)-Corey Lactone Benzoate.[1]

Chemical Shift (δ , ppm)	Assignment
176.7	C=O (lactone)
166.4	C=O (benzoate)
133.3	Ar-C
130.2	Ar-C
129.7 (2C)	Ar-CH
128.5 (2C)	Ar-CH
83.2	C-6a
77.9	C-5
62.1	-CH ₂ OH
46.0	C-4
42.8	C-3a
34.2	C-3

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopic Data for **(-)-Corey Lactone Benzoate**.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3448	br	O-H stretch
2925	m	C-H stretch (aliphatic)
1773	s	C=O stretch (lactone)
1718	s	C=O stretch (benzoate)
1602, 1585	m	C=C stretch (aromatic)
1272	s	C-O stretch (ester)
1115, 1070	s	C-O stretch
712	s	C-H bend (aromatic)

s = strong, m = medium, br = broad

Experimental Protocols

The following protocols describe the methodologies for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on an Agilent-400 MR spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[\[1\]](#)
- **Sample Preparation:** For a typical NMR analysis of a small organic molecule like **(-)-Corey lactone benzoate**, 5-25 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The sample is placed in a 5 mm NMR tube. It is crucial to ensure the sample is fully dissolved to achieve a homogeneous solution, which is essential for obtaining high-resolution spectra. If any particulate matter is present, the solution should be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
- **Data Acquisition:** The prepared NMR tube is placed in the spectrometer. For a ¹H NMR spectrum, data acquisition is typically completed within a few minutes. For a ¹³C NMR

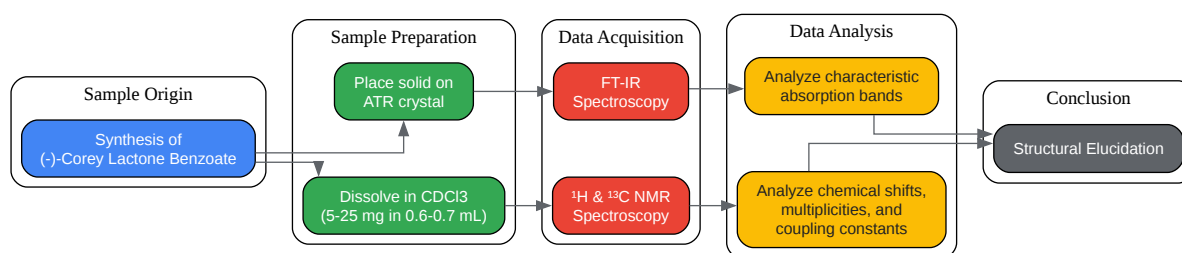
spectrum, a longer acquisition time of 20-60 minutes may be required to achieve a good signal-to-noise ratio, especially for quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C).

2.2. Infrared (IR) Spectroscopy

- Instrumentation: FT-IR spectra were recorded on a JASCO FT/IR-410 or a Perkin Elmer spectrum BX FT-IP spectrometer.[1]
- Sample Preparation (Attenuated Total Reflectance - ATR): For solid samples, Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. A small amount of the solid **(-)-Corey lactone benzoate** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A press is used to ensure good contact between the sample and the crystal surface.
- Data Acquisition: The infrared spectrum is then recorded. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio. The absorption bands are reported in wavenumbers (cm^{-1}).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **(-)-Corey lactone benzoate**.



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Spectroscopic analysis workflow for **(-)-Corey lactone benzoate**.

This guide provides the essential spectroscopic data and methodologies for the characterization of **(-)-Corey lactone benzoate**, which is fundamental for its application in synthetic organic chemistry and drug development.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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